molecular formula C6H11NO2 B1294424 1-(2-Hydroxyethyl)pyrrolidin-2-one CAS No. 3445-11-2

1-(2-Hydroxyethyl)pyrrolidin-2-one

Cat. No.: B1294424
CAS No.: 3445-11-2
M. Wt: 129.16 g/mol
InChI Key: WDQFELCEOPFLCZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

1-(2-Hydroxyethyl)pyrrolidin-2-one and its derivatives are significant in the synthesis of various compounds. For example, novel pyrrolidin-2-ones were synthesized and characterized using techniques like NMR and IR spectroscopy. These compounds have potential applications in pharmaceuticals due to their ability to act as precursors for biologically active molecules (Rubtsova et al., 2020).

Quantum Chemical Studies

Quantum chemical calculations and studies on the molecular properties of this compound derivatives have been conducted. Such studies are essential for understanding the electronic properties and molecular densities of these compounds, which can be pivotal in designing new materials or drugs (Bouklah et al., 2012).

Crystallography and Molecular Structure

Investigations into the crystal structure and molecular arrangement of this compound derivatives provide insights into their physical and chemical properties. For instance, studies on compounds like 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one reveal details about molecular interactions and conformations (Mohammat et al., 2008).

Corrosion Inhibition

Pyrrolidine derivatives, including this compound, have been studied for their application as corrosion inhibitors. These compounds show potential in protecting metals from corrosion, particularly in acidic environments. Their efficiency is attributed to their ability to adsorb on metal surfaces (Bouklah et al., 2006).

Ligand Synthesis and Metal Complexes

This compound derivatives are used in synthesizing ligands for metal complexes. These ligands can coordinate with metals like palladium and mercury to form complexes with unique properties, useful in various chemical processes (Singh et al., 2003).

Safety and Hazards

1-(2-Hydroxyethyl)pyrrolidin-2-one may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection are recommended .

Future Directions

While the future directions for 1-(2-Hydroxyethyl)pyrrolidin-2-one are not explicitly mentioned in the retrieved sources, its versatility as a heterocyclic building block in the synthesis of pharmaceutical compounds suggests potential for further exploration in drug discovery and development .

Mechanism of Action

Target of Action

1-(2-Hydroxyethyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

It’s known that pyrrolidin-2-one derivatives can induce prominent pharmaceutical effects . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Pharmacokinetics

It’s known that the compound has a molecular weight of 12916 g/mol , which may influence its bioavailability and distribution within the body.

Result of Action

Given the diverse biological activities of pyrrolidin-2-one derivatives , it’s likely that the compound’s action results in a range of cellular responses.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy may be influenced by the physiological environment within the body, including factors such as pH, temperature, and the presence of other biomolecules.

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxyethyl)pyrrolidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating numerous biochemical processes. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is critical for its function. These interactions can lead to changes in the conformation of the target molecules, thereby modulating their activity and influencing downstream biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and oxidases. These interactions can lead to changes in the levels of metabolites and affect the overall metabolic balance within the cell. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and its interactions with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in modulating biochemical pathways and cellular processes.

Properties

IUPAC Name

1-(2-hydroxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQFELCEOPFLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044922
Record name 1-(2-Hydroxyethyl)pyrrolidin-2-one
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Molecular Weight

129.16 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid, Melting point = 20 deg C; [ChemIDplus] Clear dark brown viscous liquid; [Sigma-Aldrich MSDS]
Record name 2-Pyrrolidinone, 1-(2-hydroxyethyl)-
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Record name 1-(2-Hydroxyethyl)-2-pyrrolidinone
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CAS No.

3445-11-2
Record name 1-(2-Hydroxyethyl)-2-pyrrolidinone
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Record name 1-(2-Hydroxyethyl)-2-pyrrolidinone
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Record name 2-Pyrrolidinone, 1-(2-hydroxyethyl)-
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Record name 1-(2-Hydroxyethyl)pyrrolidin-2-one
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Record name 1-(2-hydroxyethyl)pyrrolidin-2-one
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Record name 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE
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Synthesis routes and methods

Procedure details

A reactor was charged with γ-butyrolactone, 2-aminoethanol and water, to produce N-(2-hydroxyethyl)-2-pyrrolidone. The molar ratio of the 2-aminoethanol/γ-butyrolactone was 1.0, and that of the γ-butyrolactone/water was 1.1. The reaction temperature was 250° C. and the reaction time was 2 hours.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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